

# Application Notes and Protocols for the Synthesis of (+)-Disparlure

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Compound of Interest		
Compound Name:	Disparlure	
Cat. No.:	B1670770	Get Quote

#### Introduction

(+)-**Disparlure**, chemically known as (7R,8S)-7,8-epoxy-2-methyloctadecane, is the potent sex pheromone released by the female gypsy moth (Lymantria dispar).[1][2] This invasive species is a major defoliator of forest and orchard trees, causing significant ecological and economic damage.[3] Due to its high bioactivity, synthetic (+)-**disparlure** is widely used in pest management programs for monitoring and controlling gypsy moth populations.[3][4] The biological activity is highly dependent on the stereochemistry, with the (+)-enantiomer being the primary attractant, while the (-)-enantiomer can be inhibitory.[1][2] Consequently, the development of efficient and highly enantioselective synthetic routes to (+)-**disparlure** is of significant interest for research and commercial applications.[5][6]

This document outlines detailed protocols for three distinct and effective enantioselective syntheses of (+)-**Disparlure**, suitable for research purposes. The methodologies presented leverage modern asymmetric synthesis techniques to achieve high yields and excellent enantiomeric purity.

# Protocol 1: Catalytic Enantioselective Synthesis via lodolactonization

This concise synthesis produces (+)-**Disparlure** in just five steps from commercially available starting materials, achieving a high overall yield.[3][7] The key transformation is a BINOL-amidine catalyzed enantioselective iodolactonization to establish the chiral centers.[3][8]

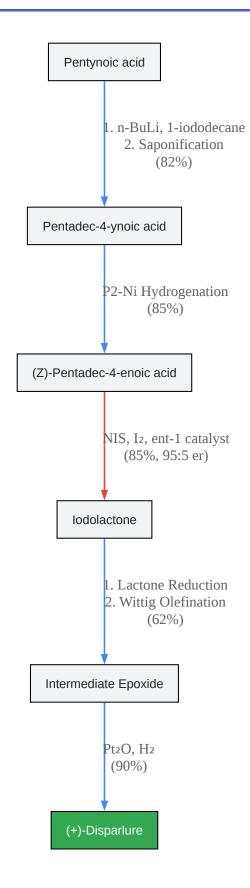


**Quantitative Data Summary** 

Step	Transformat ion	Starting Material	Product	Yield (%)	Enantiomeri c Ratio (er)
1	Alkylation & Saponificatio n	Pentynoic acid (10)	Pentadec-4- ynoic acid (11)	82	N/A
2	P2-Ni Hydrogenatio n	Pentadec-4- ynoic acid (11)	(Z)-Pentadec- 4-enoic acid (9)	85	N/A
3	Enantioselect ive lodolactonizat ion	(Z)-Pentadec- 4-enoic acid (9)	lodolactone (8)	85	95:5
4	Lactone Reduction & Wittig Olefination	lodolactone (8)	Epoxide (12)	62	N/A
5	Catalytic Hydrogenatio n	Epoxide (12)	(+)-Disparlure (6)	90	N/A
-	Overall	Pentynoic acid (10)	(+)-Disparlure (6)	33	-

# **Synthetic Pathway**





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Caption: Synthesis of (+)-**Disparlure** via Iodolactonization.



## **Experimental Protocols**

Step 1-2: Preparation of (Z)-Pentadec-4-enoic acid (9)

- Alkylation of pentynoic acid (10) is performed by generating a dianion with a strong base (e.g., n-butyllithium) followed by reaction with 1-iododecane.[3][7]
- An in-situ saponification step ensures the complete conversion to the carboxylic acid salt, which is then acidified to yield pentadec-4-ynoic acid (11).[3][7]
- The alkyne (11) is partially reduced to the Z-alkene (9) using a P2-Ni catalyst (nickel boride) under a hydrogen atmosphere.[3][7]

#### Step 3: Enantioselective Iodolactonization

- To a solution of (Z)-pentadec-4-enoic acid (9) in a suitable solvent (e.g., toluene), add the BINOL-amidine catalyst (ent-1) and iodine (I<sub>2</sub>).
- Cool the mixture and add N-iodosuccinimide (NIS) portion-wise.
- Stir the reaction at low temperature until completion, monitored by TLC.
- Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the product (8) with an organic solvent. Purify by column chromatography.[3]

#### Step 4-5: Conversion to (+)-**Disparlure** (6)

- The iodolactone (8) is subjected to a one-pot sequence involving reduction of the lactone moiety.[3]
- This is followed by a Wittig olefination to furnish the intermediate epoxide (12).[3]
- Finally, the double bond in epoxide (12) is selectively reduced via catalytic hydrogenation using Adams' catalyst (Pt<sub>2</sub>O) in hexanes to yield (+)-disparlure (6).[3][7]

# Protocol 2: Enantioselective Synthesis via Asymmetric Chloroallylboration



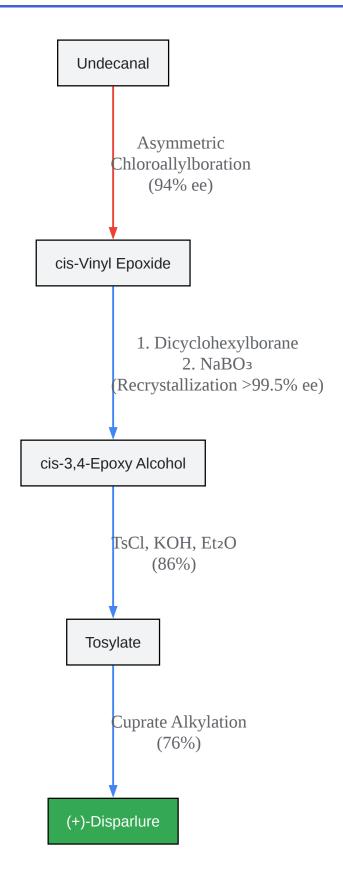
This efficient four-step synthesis provides (+)-**Disparlure** with very high enantiomeric excess ( $\geq$ 99.5% ee).[9][10] The key step is an asymmetric chloroallylboration of undecanal to create the chiral epoxide precursor.

**Quantitative Data Summary** 

Step	Transformat ion	Starting Material	Product	Yield (%)	Enantiomeri c Excess (ee)
1	Asymmetric Chloroallylbor ation	Undecanal	cis-Vinyl epoxide (4)	-	94%
2	Hydroboratio n-Oxidation	cis-Vinyl epoxide (4)	cis-3,4-Epoxy alcohol (3)	-	>99.5% (after recrystallizati on)
3	Tosylation	cis-3,4-Epoxy alcohol (3)	Tosylate (2)	86	-
4	Cuprate- mediated Alkylation	Tosylate (2)	(+)-Disparlure (1)	76	≥99.5%
-	Overall	Undecanal	(+)-Disparlure (1)	27	≥99.5%

## **Synthetic Pathway**





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Caption: Synthesis of (+)-Disparlure via Chloroallylboration.



## **Experimental Protocols**

#### Step 1: Asymmetric Chloroallylboration

React undecanal with (Z)-(γ-chloroallyl)diisopinocampheylborane to form the cis-vinyl epoxide (4).[4] This reaction establishes the initial chirality with high diastereoselectivity (99% de) and enantioselectivity (94% ee).[9][10]

#### Step 2: Hydroboration-Oxidation and Purification

- The vinyl epoxide (4) is treated with dicyclohexylborane in THF for hydroboration.
- The resulting borane intermediate is oxidized with sodium perborate to yield the crystalline cis-3,4-epoxy alcohol (3).[9][10]
- The enantiomeric purity is enhanced to ≥99.5% ee by recrystallization from a hexane/ether mixture.[10]

#### Step 3: Tosylation

- To a solution of the purified epoxy alcohol (3) in diethyl ether, add powdered potassium hydroxide and tosyl chloride (TsCl).
- Stir the reaction at room temperature until completion.
- Work up the reaction to isolate the tosylate (2) in high yield (86%).[10]

#### Step 4: Cuprate-mediated Alkylation

- Prepare a Gilman cuprate reagent, such as lithium diisobutylcuprate, from isobutyllithium and copper(I) iodide.
- Add the tosylate (2) to the cuprate solution at low temperature.
- Allow the reaction to proceed to completion, then quench and extract the final product.
- Purify by chromatography to obtain (+)-Disparlure (1) with ≥99.5% ee.[10]



# Protocol 3: Synthesis via Sharpless Asymmetric Epoxidation

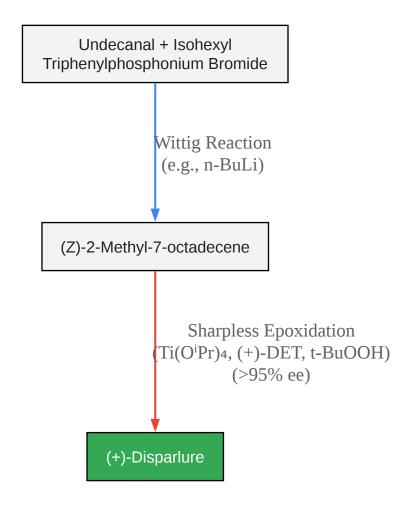
The Sharpless Asymmetric Epoxidation (AE) is a foundational and reliable method for installing a chiral epoxide.[11] This approach has been widely applied in the synthesis of **disparlure** and its isomers.[5][11]

**Ouantitative Data Summary** 

Step	Transformat ion	Starting Material	Product	Yield (%)	Enantiomeri c Excess (ee)
1	Wittig Olefination	Undecanal	(Z)-2-Methyl- 7-octadecene	High	N/A
2	Sharpless Asymmetric Epoxidation	(Z)-2-Methyl- 7-octadecene	(+)-Disparlure	High	>95%

## **Synthetic Pathway**





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Caption: Synthesis of (+)-**Disparlure** via Sharpless Epoxidation.

## **Experimental Protocols**

Step 1: Synthesis of (Z)-2-Methyl-7-octadecene

- Prepare the ylide by reacting isohexyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent (e.g., THF) at low temperature.
- Add undecanal to the ylide solution and allow the reaction to warm to room temperature.
- The Wittig reaction forms the Z-alkene precursor with high stereoselectivity.[11]
- Isolate and purify the alkene by column chromatography.

Step 2: Sharpless Asymmetric Epoxidation



- In a flask containing dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and powdered 4 Å molecular sieves, add (+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(O<sup>i</sup>Pr)<sub>4</sub>) at -20 °C.
- Stir for 30 minutes, then add the (Z)-2-methyl-7-octadecene substrate.
- Add tert-butyl hydroperoxide (t-BuOOH) and maintain the reaction at -20 °C until the starting material is consumed (monitored by TLC).
- Work up the reaction by adding a quenching solution (e.g., aqueous NaOH saturated with NaCl) and stirring vigorously.
- Filter the mixture, separate the organic layer, and purify the crude product by column chromatography to yield (+)-**Disparlure** with high enantiomeric excess (>95%).[5]

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